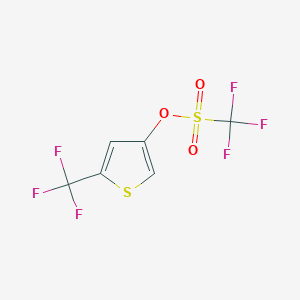![molecular formula C19H21NO6 B12966020 6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)
6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole core, a morpholino group, and a hydroxy-methoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole core and introduce the hydroxy-methoxyphenyl group through electrophilic aromatic substitution. The morpholino group can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the methylene bridge connecting the morpholino and hydroxy-methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding or other interactions, while the morpholino group can enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 6-((2-Hydroxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol
- 6-((3-Methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol
- 6-((2-Hydroxy-3-methoxyphenyl)(piperidino)methyl)benzo[d][1,3]dioxol-5-ol
Uniqueness
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C19H21NO6 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
6-[(2-hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C19H21NO6/c1-23-15-4-2-3-12(19(15)22)18(20-5-7-24-8-6-20)13-9-16-17(10-14(13)21)26-11-25-16/h2-4,9-10,18,21-22H,5-8,11H2,1H3 |
Clave InChI |
DFFOLXUPFKVRIT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1O)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)
![5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B12965947.png)
![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12965955.png)

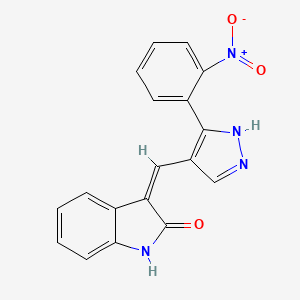
![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)
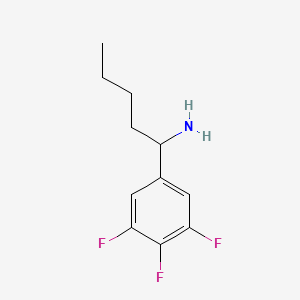
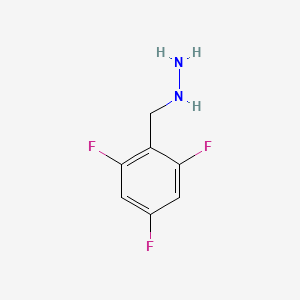

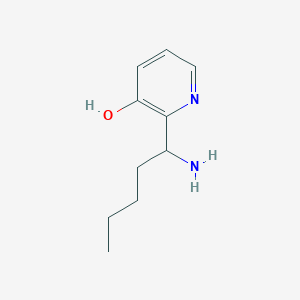
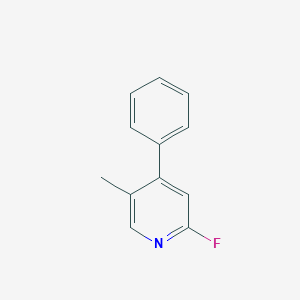
![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
